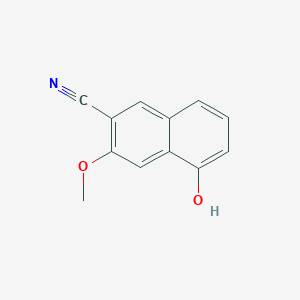
5-Hydroxy-3-methoxy-2-naphthalenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-3-methoxy-2-naphthonitrile is an organic compound belonging to the naphthalene family It is characterized by the presence of hydroxyl, methoxy, and nitrile functional groups attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-methoxy-2-naphthonitrile typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative, such as 2-naphthol.
Methoxylation: The hydroxyl group at the 3-position is introduced through a methoxylation reaction using methanol and a suitable catalyst.
Nitrilation: The nitrile group is introduced at the 2-position through a nitrilation reaction using a nitrile source such as cyanogen bromide (BrCN) under basic conditions.
Industrial Production Methods
Industrial production of 5-hydroxy-3-methoxy-2-naphthonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-hydroxy-3-methoxy-2-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-3-methoxy-2-naphthonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 5-hydroxy-3-methoxy-2-naphthonitrile involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can act as an electrophile in chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-hydroxy-2-naphthonitrile: Similar structure but with the hydroxyl group at the 6-position.
3-methoxy-2-naphthonitrile: Lacks the hydroxyl group.
5-hydroxy-2-naphthonitrile: Lacks the methoxy group.
Uniqueness
5-hydroxy-3-methoxy-2-naphthonitrile is unique due to the presence of both hydroxyl and methoxy groups on the naphthalene ring, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C12H9NO2 |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
5-hydroxy-3-methoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9NO2/c1-15-12-6-10-8(5-9(12)7-13)3-2-4-11(10)14/h2-6,14H,1H3 |
InChI-Schlüssel |
CQBKFMHOJCUXIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=CC=C(C2=C1)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


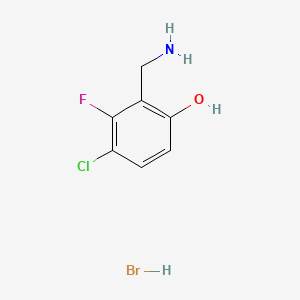
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)
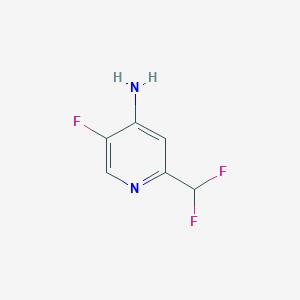
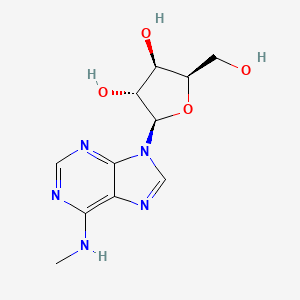
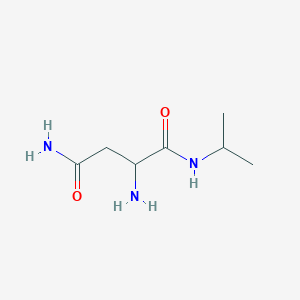
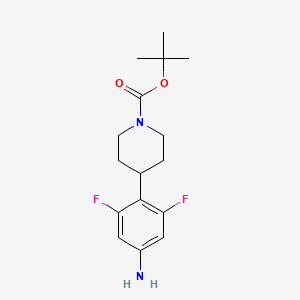
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
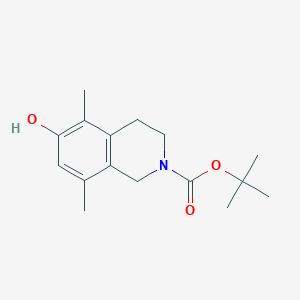
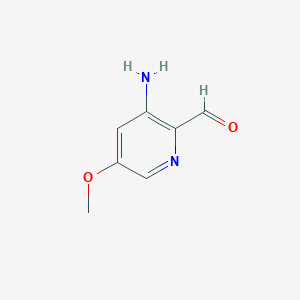


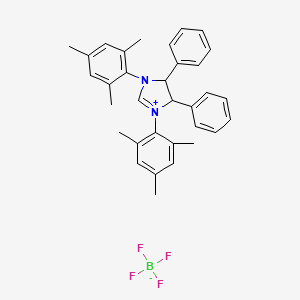
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)

